molecular formula C13H5Cl2F2N5O2 B3035653 3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate CAS No. 338398-98-4

3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B3035653
CAS No.: 338398-98-4
M. Wt: 372.11 g/mol
InChI Key: DNKANEGBUQOTME-UHFFFAOYSA-N
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Description

3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a complex organic compound that features both pyridine and triazole rings. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes multiple halogen atoms, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves multiple steps, starting with the preparation of the pyridine and triazole precursors. One common method involves the reaction of 3,5-dichloro-2,6-difluoropyridine with a triazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or acetonitrile .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This optimization can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride can be used.

    Cyclization Reactions: The presence of both pyridine and triazole rings allows for potential cyclization reactions under specific conditions, leading to the formation of more complex ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and aromatic rings allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 3,5-dichloro-2,6-difluoro-4-pyridinyl 6-(1H-1,2,4-triazol-1-yl)nicotinate include other halogenated pyridines and triazole derivatives. For example:

The uniqueness of this compound lies in its combination of halogenated pyridine and triazole rings, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

(3,5-dichloro-2,6-difluoropyridin-4-yl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl2F2N5O2/c14-8-10(9(15)12(17)21-11(8)16)24-13(23)6-1-2-7(19-3-6)22-5-18-4-20-22/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKANEGBUQOTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)OC2=C(C(=NC(=C2Cl)F)F)Cl)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl2F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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